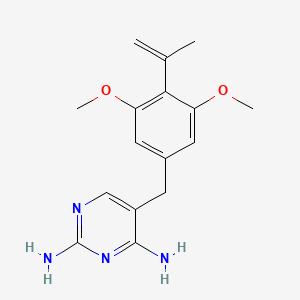
2,4-Diamino-5-(4-isopropenyl-3,5-dimethoxybenzyl)pyrimidine
Cat. No. B8349984
M. Wt: 300.36 g/mol
InChI Key: KRRCOZZNVSJYJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04254286
Procedure details


0.65 G. of dimethylaniline was added dropwise while stirring to a suspension of 0.8 g. of 2,6-diamino-5-(3,5-dimethoxy-4-isopropenylbenzyl)-4-pyrimidinol in 6.5 g. of phosphorus oxychloride. The mixture was boiled for 4 hours while stirring and then about half of the phosphorus oxychloride was distilled under reduced pressure. About 10 g. of ice were added to the residue. The suspension was left to stand at room temperature for 2 days, adjusted to pH 10 with concentrated ammonia solution and the precipitate was filtered under suction 2 hours later. The precipitate was freed from dimethylaniline by steam distillation. After cooling the aqueous suspension, the resulting crude 2,6-diamino-4-chloro-5-(3,5-dimethoxy-4-isopropenylbenzyl)-pyrimidine was chromatographed on silica gel with benzene/methanol (9:1, v/v) and, after evaporation of the solvents, recrystallized from methanol. Yield: 0.27 g. (32%); melting point 199°-200° C.

Name
2,6-diamino-5-(3,5-dimethoxy-4-isopropenylbenzyl)-4-pyrimidinol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
CN(C)C1C=CC=CC=1.[NH2:10][C:11]1[N:16]=[C:15](O)[C:14]([CH2:18][C:19]2[CH:24]=[C:23]([O:25][CH3:26])[C:22]([C:27]([CH3:29])=[CH2:28])=[C:21]([O:30][CH3:31])[CH:20]=2)=[C:13]([NH2:32])[N:12]=1.P(Cl)(Cl)(Cl)=O>>[NH2:10][C:11]1[N:12]=[C:13]([NH2:32])[C:14]([CH2:18][C:19]2[CH:20]=[C:21]([O:30][CH3:31])[C:22]([C:27]([CH3:29])=[CH2:28])=[C:23]([O:25][CH3:26])[CH:24]=2)=[CH:15][N:16]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(C1=CC=CC=C1)C
|
Step Two
|
Name
|
2,6-diamino-5-(3,5-dimethoxy-4-isopropenylbenzyl)-4-pyrimidinol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC(=C(C(=N1)O)CC1=CC(=C(C(=C1)OC)C(=C)C)OC)N
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
while stirring to a suspension of 0.8 g
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
while stirring
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
about half of the phosphorus oxychloride was distilled under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
of ice were added to the residue
|
WAIT
|
Type
|
WAIT
|
|
Details
|
The suspension was left
|
WAIT
|
Type
|
WAIT
|
|
Details
|
to stand at room temperature for 2 days
|
|
Duration
|
2 d
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the precipitate was filtered under suction 2 hours later
|
|
Duration
|
2 h
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The precipitate was freed from dimethylaniline by steam distillation
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling the aqueous suspension
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resulting crude 2,6-diamino-4-chloro-5-(3,5-dimethoxy-4-isopropenylbenzyl)-pyrimidine was chromatographed on silica gel with benzene/methanol (9:1
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
v/v) and, after evaporation of the solvents
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from methanol
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
NC1=NC=C(C(=N1)N)CC1=CC(=C(C(=C1)OC)C(=C)C)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
